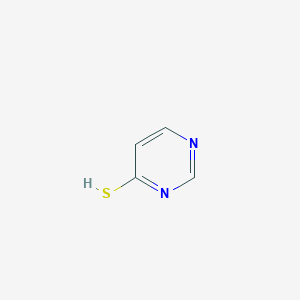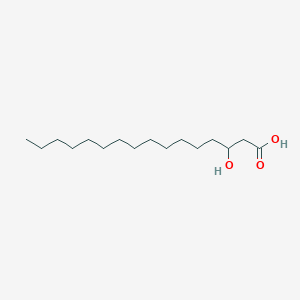
Gangliósido GD2
Descripción general
Descripción
El gangliósido GD2 es un glicoesfingolípido que contiene ácido siálico, caracterizado por una ceramida hidrofóbica y un oligosacárido hidrofílico que contiene dos ácidos siálicos . Se expresa principalmente en el sistema nervioso central y participa en la formación de microdominios de membrana que son cruciales para la señalización de los receptores de superficie . El this compound se sobreexpresa notablemente en varios cánceres derivados del neuroectodermo, lo que lo convierte en un objetivo significativo para la inmunoterapia del cáncer .
Aplicaciones Científicas De Investigación
El gangliósido GD2 tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El gangliósido GD2 ejerce sus efectos a través de varios mecanismos:
Análisis Bioquímico
Biochemical Properties
GD2 Ganglioside is produced through sequential steps of glycosylation and sialylation . It interacts with various enzymes, proteins, and other biomolecules, affecting the composition and formation of membrane microdomains involved in surface receptor signaling .
Cellular Effects
GD2 Ganglioside has been shown to enhance cell survival and invasion when overexpressed in cancer . It also contributes to T-cell dysfunction and functions as an immune checkpoint . Furthermore, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
GD2 Ganglioside exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Binding of antibodies to GD2 Ganglioside leads to immune-independent cell death mechanisms .
Temporal Effects in Laboratory Settings
The effects of GD2 Ganglioside change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of GD2 Ganglioside vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
GD2 Ganglioside is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
GD2 Ganglioside is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El gangliósido GD2 se sintetiza mediante pasos secuenciales de glicosilación y sialilación. El proceso implica la adición de residuos de carbohidratos y ácidos siálicos a un esqueleto de ceramida . La síntesis generalmente requiere glicosiltransferasas y sialiltransferasas específicas, que catalizan la transferencia de grupos de azúcar a la cadena de glicanos en crecimiento .
Métodos de producción industrial: La producción industrial del this compound a menudo implica la extracción de fuentes biológicas, como el tejido cerebral bovino, seguida de la purificación mediante técnicas cromatográficas . Los gangliósidos extraídos se someten luego a tratamiento enzimático para lograr la estructura deseada .
Análisis De Reacciones Químicas
Tipos de reacciones: El gangliósido GD2 sufre diversas reacciones químicas, entre ellas:
Oxidación: Esta reacción puede modificar los componentes de la ceramida o del oligosacárido.
Reducción: Las reacciones de reducción pueden alterar la cadena de glicanos o la estructura de la ceramida.
Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la cadena de glicanos.
Reactivos y condiciones comunes:
Agentes oxidantes: Como el peróxido de hidrógeno o el permanganato de potasio.
Agentes reductores: Como el borohidruro de sodio.
Agentes sustituyentes: Como haluros de alquilo o cloruros de acilo.
Principales productos: Los principales productos formados a partir de estas reacciones incluyen gangliósidos modificados con cadenas de glicanos o esqueletos de ceramida alterados, lo que puede afectar sus funciones biológicas .
Comparación Con Compuestos Similares
El gangliósido GD2 forma parte de una familia más amplia de glicoesfingolípidos, entre ellos:
Gangliósido GD3: Similar en estructura pero contiene tres ácidos siálicos.
Gangliósido GM1: Contiene un ácido siálico y participa en la neuroprotección y el neurodesarrollo.
Gangliósido GM2: Contiene dos ácidos siálicos y está asociado con la enfermedad de Tay-Sachs.
Singularidad del this compound: El this compound es único debido a su expresión específica en cánceres derivados del neuroectodermo y su papel en la modulación inmune y la supervivencia de las células cancerosas . Su estructura y funciones biológicas distintas lo convierten en un objetivo valioso para la inmunoterapia del cáncer .
Propiedades
IUPAC Name |
(2R,4R,5S,6S)-2-[3-[(2S,3S,4R,6S)-6-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3-amino-6-carboxy-4-hydroxyoxan-2-yl]-2,3-dihydroxypropoxy]-5-amino-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H134N4O32/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-52(89)78-43(44(84)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)40-101-69-61(95)60(94)63(50(38-81)104-69)106-70-62(96)67(64(51(39-82)105-70)107-68-55(77-42(3)83)59(93)58(92)49(37-80)103-68)110-74(72(99)100)35-46(86)54(76)66(109-74)57(91)48(88)41-102-73(71(97)98)34-45(85)53(75)65(108-73)56(90)47(87)36-79/h30,32,43-51,53-70,79-82,84-88,90-96H,4-29,31,33-41,75-76H2,1-3H3,(H,77,83)(H,78,89)(H,97,98)(H,99,100)/b32-30+/t43?,44?,45-,46-,47?,48?,49-,50-,51-,53+,54+,55-,56?,57?,58+,59-,60-,61-,62-,63-,64+,65+,66+,67-,68+,69-,70+,73-,74+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFILOTSTFMXQJC-QCFYAKGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)OC4(CC(C(C(O4)C(C(COC5(CC(C(C(O5)C(C(CO)O)O)N)O)C(=O)O)O)O)N)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)O[C@@]4(C[C@H]([C@@H]([C@H](O4)C(C(CO[C@@]5(C[C@H]([C@@H]([C@H](O5)C(C(CO)O)O)N)O)C(=O)O)O)O)N)O)C(=O)O)O)O)O)C(/C=C/CCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H134N4O32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70893901 | |
| Record name | GD2 Ganglioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1591.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65988-71-8 | |
| Record name | Ganglioside, GD2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065988718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GD2 Ganglioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the molecular formula and weight of GD2 ganglioside?
A1: The molecular formula of GD2 ganglioside is C70H123N3O29 and its molecular weight is 1546.88 g/mol.
Q2: What is the structural difference between GD2 and O-acetyl-GD2 ganglioside?
A2: O-acetyl-GD2 ganglioside is a derivative of GD2 ganglioside containing an acetyl group. This seemingly small modification results in distinct differences in tissue distribution and antibody binding. [, ]
Q3: Are there any spectroscopic data available for GD2 ganglioside?
A3: While spectroscopic data is not explicitly provided in the research papers, high-performance thin-layer chromatography (HPTLC) is commonly used for analyzing GD2 ganglioside and other gangliosides. [, ]
Q4: How do antibodies targeting GD2 ganglioside interact with their target?
A4: Anti-GD2 antibodies bind to the carbohydrate motif of GD2 ganglioside presented on the cell surface. This interaction is primarily driven by an extensive network of direct and water molecule-mediated hydrogen bonds. [, , ]
Q5: What are the downstream effects of anti-GD2 antibody binding?
A5: Antibody binding to GD2 ganglioside can lead to various downstream effects including:
- Antibody-dependent cellular cytotoxicity (ADCC): Antibodies engage immune cells, such as natural killer (NK) cells, to kill tumor cells. [, , ]
- Complement-dependent cytotoxicity (CDC): Antibodies activate the complement system, leading to the formation of membrane attack complexes that lyse tumor cells. [, , ]
- Direct cytotoxicity: Some anti-GD2 antibodies can induce apoptosis (programmed cell death) in tumor cells through mechanisms involving caspase activation and mitochondrial pathways. [, , ]
- Modulation of cell signaling: Anti-GD2 antibodies can affect intracellular signaling pathways, including those involving PI3K/Akt/mTOR, Aurora kinases, and focal adhesion kinase (FAK). [, , ]
Q6: What is the current clinical application of anti-GD2 ganglioside antibodies?
A6: Monoclonal antibodies targeting GD2 ganglioside are currently approved for treating high-risk neuroblastoma. [] Clinical trials are ongoing to assess their efficacy in other cancers, including melanoma and sarcoma. [, ]
Q7: What are the challenges associated with anti-GD2 antibody therapy?
A7: One challenge is the potential for dose-limiting toxicity due to GD2 ganglioside expression on normal cells, particularly in the peripheral nervous system. This can lead to pain and other side effects. [, , ] Another challenge is the development of resistance to anti-GD2 antibodies. [, ]
Q8: What are the strategies to overcome these challenges?
A8: Several strategies are being investigated:
- Developing antibodies specific to O-acetyl-GD2 ganglioside: These antibodies demonstrate potent anti-tumor activity without cross-reacting with GD2 on healthy peripheral nerve fibers, potentially reducing toxicity. [, ]
- Combining anti-GD2 antibodies with other therapies: This approach aims to enhance efficacy and overcome resistance. Examples include combining with chemotherapy, targeted therapies (e.g., aurora kinase inhibitors), cytokines (e.g., IL-2, GM-CSF), or immune checkpoint inhibitors. [, , ]
- Developing alternative immunotherapies targeting GD2 ganglioside: This includes CAR T-cell therapy, bispecific antibodies, and vaccines. [, , , ]
Q9: What is the role of peptide mimotopes in GD2 ganglioside research?
A9: Peptide mimotopes are short peptides that mimic the structure or function of GD2 ganglioside. They are being explored as potential vaccine candidates to elicit anti-tumor immune responses. [, ] Studies have shown that immunization with GD2 mimotopes can induce both humoral and cellular immune responses against GD2-expressing tumors. [, , ]
Q10: How does interferon-gamma affect GD2 ganglioside expression?
A10: Interferon-gamma has been shown to increase the surface expression of GD2 ganglioside on neuroblastoma cells, potentially enhancing their immunogenicity. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B164403.png)




